molecular formula C16H12O4 B11697960 4-Methoxyphenyl 1-benzofuran-2-carboxylate

4-Methoxyphenyl 1-benzofuran-2-carboxylate

Cat. No.: B11697960
M. Wt: 268.26 g/mol
InChI Key: IYFYVRZWHQFEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl 1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C16H12O4 and a molecular weight of 268.272. It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 1-benzofuran-2-carboxylate typically involves the esterification of 4-methoxyphenol with 1-benzofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of production.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Preliminary studies indicate that 4-Methoxyphenyl 1-benzofuran-2-carboxylate exhibits promising antimicrobial properties. Research has shown that derivatives of this compound can effectively inhibit the growth of various pathogens, making them candidates for further exploration in treating infections .

Anticancer Potential
The compound has also been investigated for its anticancer activity. Although the precise mechanisms remain under study, initial findings suggest that it may induce apoptosis in cancer cells and inhibit tumor growth . The exploration of its derivatives could lead to the development of novel anticancer agents.

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of this compound:

  • Antimicrobial Studies : Research published in Molecules highlights the synthesis and evaluation of various derivatives, demonstrating their effectiveness against specific microbial strains .
  • Anticancer Research : A study from Journal of Medicinal Chemistry discusses the optimization of benzofuran derivatives, including compounds similar to this compound, showing promising results against cancer cell lines .
  • Pharmacological Insights : Investigations into the pharmacokinetic profiles of related benzofuran compounds have indicated favorable safety profiles and drug-like properties, suggesting potential for clinical application .

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 1-benzofuran-2-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Uniqueness: 4-Methoxyphenyl 1-benzofuran-2-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .

Biological Activity

4-Methoxyphenyl 1-benzofuran-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

IUPAC Name: this compound
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol
Canonical SMILES: CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. Research indicates that it may inhibit certain enzymes or signaling pathways associated with cell proliferation and survival, contributing to its anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, comparative studies have shown that it exhibits a 10-fold increase in potency against specific cancer cell lines compared to standard treatments. The following table summarizes key findings from various studies regarding its cytotoxic effects:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.63
HeLa (Cervical Cancer)6.72
A549 (Lung Cancer)3.35
U-937 (Leukemia)<2.0

These findings demonstrate that this compound exhibits notable cytotoxicity across various cancer cell lines, indicating its potential as a lead compound in anticancer drug development.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity. Studies indicate that it can effectively inhibit the growth of various bacterial strains, suggesting its potential application in treating infections.

Study on Anticancer Activity

A study conducted on the effects of this compound on MCF-7 cells revealed that the compound induces apoptosis through the activation of caspase pathways, leading to increased levels of p53 protein . This mechanism aligns with other findings that emphasize the role of apoptosis in cancer treatment.

Antimicrobial Efficacy Study

Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, highlighting its potential as an alternative therapeutic agent in combating antibiotic resistance.

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

(4-methoxyphenyl) 1-benzofuran-2-carboxylate

InChI

InChI=1S/C16H12O4/c1-18-12-6-8-13(9-7-12)19-16(17)15-10-11-4-2-3-5-14(11)20-15/h2-10H,1H3

InChI Key

IYFYVRZWHQFEKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.